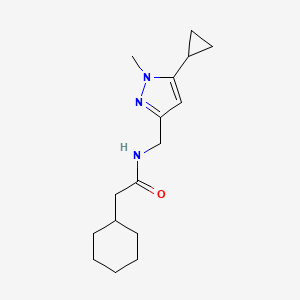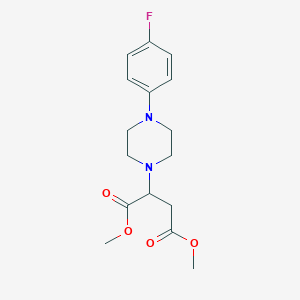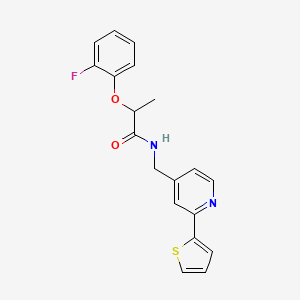
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2-fluorophenoxy)propanoic acid, which is then converted to the second intermediate, 2-(2-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide. This intermediate is then coupled with 2-(thiophen-2-yl)boronic acid to form the final product.
Starting Materials
2-fluorophenol, 2-bromo-1-(2-fluorophenoxy)propane, pyridine-4-carboxylic acid, N,N-dimethylformamide, triethylamine, thiophene-2-boronic acid, palladium acetate, copper(II) acetate, sodium ascorbate, potassium carbonate, acetic acid, ethyl acetate, wate
Reaction
Step 1: Synthesis of 2-(2-fluorophenoxy)propanoic acid, 2-fluorophenol is reacted with 2-bromo-1-(2-fluorophenoxy)propane in the presence of potassium carbonate and acetic acid to form 2-(2-fluorophenoxy)propanoic acid., Step 2: Synthesis of 2-(2-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide, 2-(2-fluorophenoxy)propanoic acid is reacted with pyridine-4-carboxylic acid, N,N-dimethylformamide, and triethylamine in the presence of palladium acetate, copper(II) acetate, and sodium ascorbate to form 2-(2-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide., Step 3: Coupling with 2-(thiophen-2-yl)boronic acid, 2-(2-fluorophenoxy)-N-(pyridin-4-ylmethyl)propanamide is reacted with 2-(thiophen-2-yl)boronic acid in the presence of palladium acetate, copper(II) acetate, and sodium ascorbate in a mixture of N,N-dimethylformamide and water to form the final product, 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is not fully understood. However, studies have suggested that the compound acts as a potent inhibitor of certain enzymes that are involved in cancer cell proliferation and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, the compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide in lab experiments is its potent anti-cancer effects. The compound has been shown to have a higher efficacy than other anti-cancer drugs, making it a promising candidate for future cancer treatments. However, one of the limitations of using the compound in lab experiments is its high cost and difficulty in synthesizing.
Zukünftige Richtungen
There are several future directions for research on 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide. One area of research is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another area of research is the development of new formulations of the compound for increased efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a promising compound with significant potential for biological applications. Its potent anti-cancer effects, minimal toxicity in normal cells, and ability to induce apoptosis make it a promising candidate for future cancer treatments. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential use in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide has been studied for its potential biological applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that the compound has potent anti-cancer effects, particularly in breast cancer cells. The compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-13(24-17-6-3-2-5-15(17)20)19(23)22-12-14-8-9-21-16(11-14)18-7-4-10-25-18/h2-11,13H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQZRFDERYQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CS2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)
![3-(Pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2793771.png)
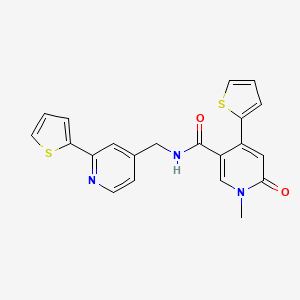
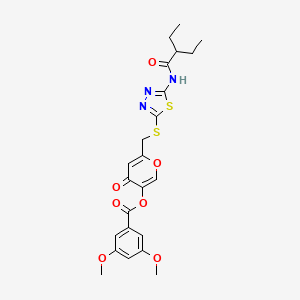
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)
![2-(naphthalene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2793776.png)
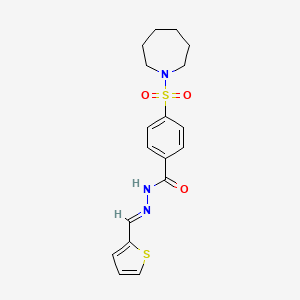
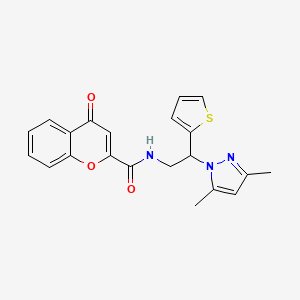
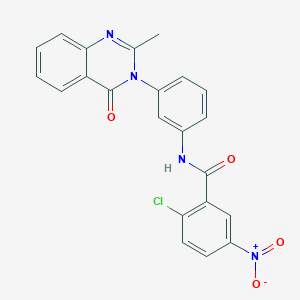
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793784.png)
